Phosphorylethanolamine-d4

説明

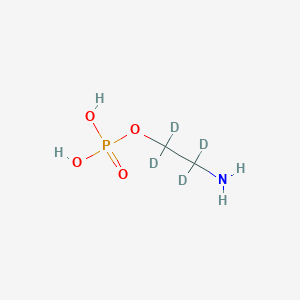

Phosphorylethanolamine-d4 (C₂H₄D₄NO₄P) is a deuterium-labeled isotopologue of phosphorylethanolamine (C₂H₈NO₄P), a critical endogenous metabolite involved in phospholipid biosynthesis and cell membrane dynamics. Its molecular weight is 145.09 g/mol (accounting for four deuterium atoms replacing hydrogen), compared to 141.06 g/mol for the non-deuterated form . The deuterated variant is primarily utilized as an internal standard in mass spectrometry-based lipidomics and metabolomics studies due to its isotopic stability and structural fidelity to its natural counterpart . The compound is identified by CAS 1071-23-4 and is commercially available in small quantities (e.g., 1 mg units) for research purposes .

準備方法

Synthetic Routes and Reaction Conditions

Phosphorylethanolamine-d4 can be synthesized by reacting ethanolamine or its solution with phosphorus pentoxide, phosphoric acid, phosphorus oxychloride, or their solutions at specific reaction temperatures. The reaction mixture is then heated and vacuum-dried to form phosphorylethanolamine or its hydrochloride. The product is dissolved in water, and additional ethanolamine or its solution is added .

Industrial Production Methods

The industrial production of this compound involves similar steps but on a larger scale. The process ensures high yield, low production cost, and high purity of the product. The use of water as a solvent in the reaction helps in achieving these goals while avoiding the generation of waste .

化学反応の分析

Phosphorylethanolamine-d4 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of phosphoric acid derivatives .

科学的研究の応用

Metabolic Tracer Studies

Stable Isotope Labeling :

PE-d4 is primarily utilized as a tracer in metabolic studies. Its deuterated nature allows researchers to track the behavior of phospholipids in biological systems without interference from naturally occurring compounds. This capability is crucial for understanding lipid metabolism and its implications in various diseases.

Case Study :

In a study examining the effects of phosphorus starvation on plants, PE-d4 was used to investigate how phosphoethanolamine hydrolysis contributes to lipid remodelling under nutrient stress. The results indicated that PE-d4 could effectively trace metabolic pathways and identify changes in lipid composition during phosphorus deficiency .

Biomarker Development

Clinical Applications :

PE-d4 has been explored as a potential biomarker for various conditions, including community-acquired pneumonia (CAP). Research has shown that alterations in phospholipid metabolism, detectable through changes in PE-d4 levels, can serve as indicators of disease progression and treatment efficacy.

Research Findings :

A study highlighted that decreased plasma phospholipid concentrations, including those involving PE-d4, correlated with acute infections. These findings suggest that monitoring PE-d4 levels could provide insights into the metabolic state of patients and help tailor therapeutic interventions .

Understanding Lipid Metabolism

Role in Phospholipid Synthesis :

PE-d4 plays a significant role in elucidating the biosynthetic pathways of phospholipids. Its incorporation into lipid molecules allows for detailed analysis of lipid dynamics within cellular membranes.

Experimental Insights :

In experiments involving HEK293 cells, researchers utilized PE-d4 to differentiate between various phosphatidylethanolamine (PE) species synthesized by different enzymes. This approach provided clarity on the substrate specificity of enzymes involved in lipid biosynthesis and their physiological significance .

Investigating Cellular Processes

Cell Signaling and Function :

Phosphorylethanolamine derivatives, including PE-d4, are implicated in critical cellular processes such as signaling pathways and membrane dynamics. Research indicates that alterations in these pathways can influence cell survival under stress conditions.

Case Example :

In cancer research, studies have shown that accumulation of phosphorylethanolamine, traced via PE-d4, can protect cancer cells during nutrient deprivation. This protective mechanism highlights the compound's relevance in understanding tumor biology and potential therapeutic targets .

作用機序

Phosphorylethanolamine-d4 exerts its effects by acting as a stable isotope-labeled analog of phosphorylethanolamine. It is incorporated into various biochemical pathways, allowing researchers to trace its movement and transformation. The molecular targets and pathways involved include those related to phospholipid metabolism and signal transduction .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Phosphorylethanolamine (Non-Deuterated)

- Structure: C₂H₈NO₄P, featuring a phosphate group linked to ethanolamine.

- Role: A precursor in phosphatidylethanolamine (PE) synthesis and a key intermediate in the Kennedy pathway .

- Key Difference: Phosphorylethanolamine-d4 replaces four hydrogen atoms with deuterium, enhancing its utility in quantitative analytical workflows by minimizing isotopic interference .

Phosphatidylethanolamine (PE)

- Structure: A glycerophospholipid with two fatty acyl chains, a glycerol backbone, and a phosphorylethanolamine headgroup.

- Role : A major membrane phospholipid involved in membrane curvature, autophagy, and signaling .

- Comparison: Unlike PE, this compound lacks fatty acyl chains, making it structurally simpler and more suitable for studying headgroup-specific metabolic flux .

Phosphorylcholine and Glycerophosphocholine (PC)

- Structure: Phosphorylcholine shares a phosphate group with phosphorylethanolamine but substitutes choline for ethanolamine.

- Role : PC is a dominant membrane phospholipid and a precursor for signaling molecules like sphingomyelin.

- Key Difference: The ethanolamine headgroup in this compound confers distinct charge and hydrogen-bonding properties compared to choline, impacting metabolic enzyme specificity .

Data Tables

Table 1: Molecular Properties of this compound and Analogues

*Generic formula; exact molecular weight depends on fatty acyl chains.

Table 2: Isotopic Labeling and Stability

| Property | This compound | Non-Deuterated Form |

|---|---|---|

| Isotopic Purity | ≥98% deuterium | N/A |

| Stability in MS Analysis | High (minimal interference) | Moderate |

| Metabolic Turnover Rate | Matches natural form | Baseline |

生物活性

Phosphorylethanolamine-d4 is a deuterium-labeled derivative of phosphorylethanolamine, a compound that plays a significant role in various biological processes, particularly in lipid metabolism and cell membrane dynamics. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and implications in research and medicine.

Overview

This compound, with the chemical formula C2H8D4NO4P, is primarily utilized as a tracer in metabolic studies to investigate the incorporation and transformation of phosphorylethanolamine in biological systems. It serves as a critical component in the synthesis of sphingomyelin and phosphatidylethanolamine, which are essential phospholipids found in cell membranes .

Target of Action:

this compound acts primarily through its involvement in the synthesis of phospholipids. It influences several key enzymes, including sphingomyelin synthase and phosphoethanolamine cytidylyltransferase, which are crucial for the production of sphingomyelin and phosphatidylethanolamine, respectively.

Mode of Action:

The compound modulates cellular processes by binding to specific proteins and enzymes, thereby affecting their activity and stability. This interaction is vital for maintaining cellular functions such as signaling, gene expression, and metabolism.

Biochemical Pathways

This compound is implicated in several metabolic pathways:

- Kennedy Pathway: This pathway is responsible for synthesizing phosphatidylethanolamine from ethanolamine and cytidine triphosphate (CTP).

- Sphingomyelin Biosynthesis: this compound contributes to the production of sphingomyelin, which is essential for cell membrane integrity and signaling .

Cellular Effects

This compound has been shown to influence various cellular processes:

- Cell Signaling: It modulates the activity of mitogen-activated protein kinases (MAPKs), which play critical roles in cell growth, differentiation, and apoptosis.

- Gene Expression: The compound affects gene expression patterns related to lipid metabolism and cellular stress responses .

Pharmacokinetics

The deuteration of phosphorylethanolamine impacts its pharmacokinetic properties. Studies indicate that deuterated compounds often exhibit altered metabolic profiles compared to their non-deuterated counterparts. This can affect their absorption, distribution, metabolism, and excretion (ADME) characteristics .

Case Studies

- Lipid Metabolism Enhancement: In animal models, low doses of this compound have been reported to enhance lipid metabolism and improve membrane integrity. This suggests a potential therapeutic application in conditions related to lipid dysregulation.

- Stability Over Time: Laboratory studies indicate that while this compound is relatively stable under standard conditions, prolonged exposure can lead to degradation. This stability makes it an effective tracer for metabolic studies over short periods .

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Lipid Metabolism | Enhances lipid metabolism; improves membrane integrity |

| Cell Signaling Modulation | Influences MAPK pathways involved in growth and apoptosis |

| Gene Expression Regulation | Affects genes related to lipid metabolism |

| Enzyme Interaction | Modulates activity of sphingomyelin synthase |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for detecting and quantifying Phosphorylethanolamine-d4 in biological matrices?

this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity for deuterated compounds. For structural validation, ³¹P nuclear magnetic resonance (NMR) is employed to analyze phosphorus-containing head-group conformations and intermolecular packing, as demonstrated in membrane model studies . Ensure calibration curves are constructed using deuterated internal standards to account for matrix effects.

Q. How should researchers prepare samples to minimize degradation of this compound during lipid extraction?

Sample preparation requires:

- Rapid freezing of biological specimens (e.g., cell lysates, tissues) at -80°C to prevent enzymatic hydrolysis.

- Use of antioxidant buffers (e.g., containing butylated hydroxytoluene) during homogenization.

- Avoidance of acidic conditions, which may destabilize the phosphate ester bond. Subsampling protocols should adhere to guidelines for minimizing preparation errors, including documented incremental sampling and homogenization steps .

Q. What are the critical parameters for validating this compound stability in long-term metabolic studies?

Stability validation should assess:

- Temperature sensitivity : Conduct accelerated degradation studies at 4°C, -20°C, and -80°C.

- Light exposure : Test deuterium retention under UV/visible light using controlled irradiation setups.

- Matrix effects : Compare recovery rates in plasma vs. lipid-rich tissues (e.g., liver). Data must include error propagation calculations and uncertainty estimates for each parameter .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound concentrations across lipidomic studies?

Discrepancies often arise from:

- Heterogeneous sampling : Inconsistent subsampling strategies (e.g., aliquot sizes, homogenization methods) .

- Analytical variability : Differences in LC-MS/MS ionization efficiency or NMR spectral deconvolution algorithms . Mitigation strategies include:

- Cross-validation using orthogonal methods (e.g., NMR vs. MS).

- Reporting detailed metadata on instrument parameters and sample preprocessing.

- Applying statistical frameworks (e.g., ANOVA with post-hoc tests) to identify outlier datasets .

Q. What isotopic effects should be considered when using this compound as a tracer in metabolic flux analysis?

Deuterium labeling can alter:

- Hydrogen bonding : Deuteration may affect interactions with phospholipase enzymes, potentially slowing hydrolysis kinetics.

- Membrane dynamics : Heavy isotopes could influence lipid bilayer packing, as observed in phosphatidylethanolamine conformational studies . Control experiments should compare deuterated and non-deuterated analogs under identical conditions to quantify kinetic isotope effects (KIEs).

Q. How can this compound studies be integrated with broader lipidomics workflows to investigate membrane remodeling mechanisms?

Integrative approaches include:

- Multi-omics correlation : Pairing this compound turnover data with transcriptomic profiles of phospholipid synthases (e.g., CEPT1, ETNK1).

- Compartment-specific analysis : Using subcellular fractionation to resolve endoplasmic reticulum vs. mitochondrial pools.

- Dynamic modeling : Incorporating deuterium tracing data into kinetic models of phosphatidylethanolamine synthesis pathways. Ensure alignment with standardized lipid nomenclature (e.g., LIPID MAPS) to facilitate cross-study comparisons .

Q. Methodological Frameworks

- Research question formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses, such as probing isotopic dilution effects in tracer studies .

- Data interpretation : Use hermeneutic analysis to contextualize contradictions, emphasizing the interplay between technical variability and biological heterogeneity .

特性

IUPAC Name |

(2-amino-1,1,2,2-tetradeuterioethyl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO4P/c3-1-2-7-8(4,5)6/h1-3H2,(H2,4,5,6)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHOOTKUPISOBE-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648956 | |

| Record name | 2-Amino(~2~H_4_)ethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169692-38-9 | |

| Record name | 2-Amino(~2~H_4_)ethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1169692-38-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。